3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1,6-dimethylquinolin-4(1H)-one
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Overview
Description
3-[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,6-DIMETHYL-1,4-DIHYDROQUINOLIN-4-ONE is a complex organic compound that features a quinoline core structure functionalized with an oxadiazole ring and a methoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,6-DIMETHYL-1,4-DIHYDROQUINOLIN-4-ONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of the oxadiazole ring, followed by its attachment to the quinoline core through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,6-DIMETHYL-1,4-DIHYDROQUINOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce new functional groups to the methoxyphenyl ring .
Scientific Research Applications
3-[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,6-DIMETHYL-1,4-DIHYDROQUINOLIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It is investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,6-DIMETHYL-1,4-DIHYDROQUINOLIN-4-ONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and oxadiazole-functionalized molecules. Examples are:
- 2-Methoxyphenyl isocyanate
- Quinolinyl-pyrazoles
- Methoxyphenyl derivatives .
Uniqueness
What sets 3-[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,6-DIMETHYL-1,4-DIHYDROQUINOLIN-4-ONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H17N3O3 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4-one |
InChI |
InChI=1S/C20H17N3O3/c1-12-8-9-16-14(10-12)18(24)15(11-23(16)2)20-21-19(22-26-20)13-6-4-5-7-17(13)25-3/h4-11H,1-3H3 |
InChI Key |
DLFTXNJEDZQEBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4OC)C |
Origin of Product |
United States |
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